molecular formula C22H25ClN4O2S B12754886 S-Methyl-dihydro-zip-SO CAS No. 194280-90-5

S-Methyl-dihydro-zip-SO

Cat. No.: B12754886
CAS No.: 194280-90-5
M. Wt: 445.0 g/mol
InChI Key: HPOSSXUVDXJKJW-UHFFFAOYSA-N
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Description

S-Methyl-dihydro-zip-SO is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of S-Methyl-dihydro-ziprasidone, which is known for its biological activities. This compound is particularly noted for its role in metabolic studies and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl-dihydro-zip-SO typically involves the oxidation of S-Methyl-dihydro-ziprasidone. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to achieve the sulfoxide form . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure consistency and purity of the final product. The scalability of the process is achieved through continuous flow reactors and automated systems that monitor and adjust reaction conditions in real-time.

Chemical Reactions Analysis

Types of Reactions

S-Methyl-dihydro-zip-SO undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfone derivatives using strong oxidizing agents.

    Reduction: Reduction back to S-Methyl-dihydro-ziprasidone using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions at the sulfoxide group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, methanol.

Major Products Formed

    Sulfone Derivatives: Formed through further oxidation.

    Reduced Forms: S-Methyl-dihydro-ziprasidone, achieved through reduction reactions.

Scientific Research Applications

S-Methyl-dihydro-zip-SO has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Methyl-dihydro-zip-SO involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. The compound’s sulfoxide group plays a crucial role in its binding affinity and selectivity towards these receptors, influencing its pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Methyl-dihydro-zip-SO stands out due to its specific sulfoxide group, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective oxidation and reduction reactions makes it a valuable compound for various applications in research and industry.

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in various scientific fields. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study, with promising implications for future research and development.

Properties

CAS No.

194280-90-5

Molecular Formula

C22H25ClN4O2S

Molecular Weight

445.0 g/mol

IUPAC Name

6-chloro-5-[2-[4-(2-methylsulfinylbenzenecarboximidoyl)piperazin-1-yl]ethyl]-1,3-dihydroindol-2-one

InChI

InChI=1S/C22H25ClN4O2S/c1-30(29)20-5-3-2-4-17(20)22(24)27-10-8-26(9-11-27)7-6-15-12-16-13-21(28)25-19(16)14-18(15)23/h2-5,12,14,24H,6-11,13H2,1H3,(H,25,28)

InChI Key

HPOSSXUVDXJKJW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=CC=C1C(=N)N2CCN(CC2)CCC3=C(C=C4C(=C3)CC(=O)N4)Cl

Origin of Product

United States

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